Welcome to the BenchChem Online Store!
molecular formula C22H25NO4 B1247934 N-Allylsecoboldine

N-Allylsecoboldine

Cat. No. B1247934
M. Wt: 367.4 g/mol
InChI Key: YNBWUYOUFROCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05594033

Procedure details

1 g of boldine was dissolved in 30 ml of N,N-dimethylformamide(DMF), the mixture was reacted with 1.2 ml of allyl bromide at 100°-110° C. for 2 hours. The residue obtained after evaporation under reduced pressure was purified to give the pure compound (1) N-allylsecoboldine.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylformamide(DMF)
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C@H:11]2[CH2:12][C:13]3[C:14](=[CH:15][C:16]([O:20][CH3:21])=[C:17]([OH:19])[CH:18]=3)[C:9]3[C:10]2=[C:5]([CH:6]=[C:7]([OH:24])[C:8]=3[O:22][CH3:23])[CH2:4][CH2:3]1.[CH2:25](Br)[CH:26]=[CH2:27]>>[CH3:1][N:2]([CH2:27][CH:26]=[CH2:25])[CH2:3][CH2:4][C:5]1[C:10]2[CH:11]=[CH:12][C:13]3[C:14]([C:9]=2[C:8]([O:22][CH3:23])=[C:7]([OH:24])[CH:6]=1)=[CH:15][C:16]([O:20][CH3:21])=[C:17]([OH:19])[CH:18]=3

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCC=2C=C(C(=C3C2[C@@H]1CC=4C3=CC(=C(C4)O)OC)OC)O
Name
N,N-dimethylformamide(DMF)
Quantity
30 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)O)OC)O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.